Azido-PEG6-Alcohol Azido-PEG6-Alcohol Azido-PEG6-alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.
Brand Name: Vulcanchem
CAS No.: 86770-69-6
VCID: VC0520290
InChI: InChI=1S/C12H25N3O6/c13-15-14-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-16/h16H,1-12H2
SMILES: C(COCCOCCOCCOCCOCCO)N=[N+]=[N-]
Molecular Formula: C12H25N3O6
Molecular Weight: 307.35

Azido-PEG6-Alcohol

CAS No.: 86770-69-6

Cat. No.: VC0520290

Molecular Formula: C12H25N3O6

Molecular Weight: 307.35

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Azido-PEG6-Alcohol - 86770-69-6

Specification

CAS No. 86770-69-6
Molecular Formula C12H25N3O6
Molecular Weight 307.35
IUPAC Name 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Standard InChI InChI=1S/C12H25N3O6/c13-15-14-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-16/h16H,1-12H2
Standard InChI Key DPRULTZUGLDCPZ-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCOCCO)N=[N+]=[N-]
Appearance Solid powder

Introduction

Chemical Properties and Structure

Azido-PEG6-Alcohol possesses distinct chemical properties that contribute to its utility in synthetic applications. Understanding these properties is essential for researchers seeking to incorporate this compound into their experimental protocols.

Physical and Chemical Characteristics

The compound exists as a liquid at standard conditions and requires storage at -20°C to maintain stability. Its molecular weight of 307.34 g/mol and chemical formula C₁₂H₂₅N₃O₆ reflect its structure, which consists of a six-unit polyethylene glycol chain with terminal azide and hydroxyl functional groups .

Table 1 below summarizes the key chemical properties of Azido-PEG6-Alcohol:

PropertyCharacteristic
Physical AppearanceLiquid
Storage Condition-20°C
Molecular Weight307.34 g/mol
CAS Number86770-69-6
Chemical FormulaC₁₂H₂₅N₃O₆
Solubility in DMSO≥41.3 mg/mL
Solubility in Ethanol≥17.6 mg/mL
Solubility in Water≥44.2 mg/mL

The compound demonstrates excellent solubility in various solvents, with particularly high solubility in water (≥44.2 mg/mL) and DMSO (≥41.3 mg/mL), which enhances its compatibility with both aqueous and organic reaction conditions .

Structural Features

The structure of Azido-PEG6-Alcohol incorporates several key features that contribute to its functionality:

  • A six-unit polyethylene glycol backbone that provides water solubility and flexibility

  • A terminal azide group that enables participation in click chemistry reactions

  • A terminal hydroxyl group that can undergo various chemical transformations

  • A flexible linker length that provides optimal spacing for bioconjugation applications

These structural features allow the compound to serve as a versatile building block in the synthesis of complex molecules with specific physical and chemical properties.

Mechanisms of Action and Reactions

Azido-PEG6-Alcohol participates in several key chemical reactions that make it valuable in synthetic applications. Understanding these reaction mechanisms is crucial for leveraging the compound's full potential.

Click Chemistry Reactions

As a click chemistry reagent, Azido-PEG6-Alcohol can undergo specific reactions that form stable covalent linkages under mild conditions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group of Azido-PEG6-Alcohol reacting with terminal alkynes in the presence of a copper catalyst, typically copper sulfate with a reducing agent such as sodium ascorbate. The reaction proceeds efficiently in aqueous conditions, forming a 1,4-disubstituted 1,2,3-triazole linkage .

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free variant utilizes the reaction between the azide group and strained cyclooctynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). This reaction proceeds without the need for a metal catalyst, making it particularly valuable for biological applications where copper toxicity might be a concern .

These click chemistry approaches provide highly selective and efficient means of forming covalent linkages, with reactions proceeding under mild conditions and generating minimal byproducts.

Hydroxyl Group Modifications

The terminal hydroxyl group of Azido-PEG6-Alcohol can undergo various transformations, including:

  • Esterification reactions to form ester linkages

  • Etherification to create ether bonds

  • Oxidation to generate aldehyde or carboxylic acid functionalities

  • Activation as a leaving group via tosylation or mesylation

These transformations expand the utility of Azido-PEG6-Alcohol by enabling the incorporation of additional functional groups or the formation of linkages beyond those accessible through the azide moiety alone.

Applications in Research and Medicine

Azido-PEG6-Alcohol has found numerous applications in both research and medicinal chemistry, particularly in the development of targeted therapeutic agents.

Antibody-Drug Conjugates (ADCs)

One of the primary applications of Azido-PEG6-Alcohol is in the synthesis of antibody-drug conjugates (ADCs). In this context, the compound serves as a linker between an antibody that targets specific cell types and a cytotoxic payload . The advantages of using Azido-PEG6-Alcohol in ADC synthesis include:

  • The PEG backbone increases the water solubility of the conjugate

  • The flexible linker provides optimal spacing between the antibody and drug

  • Click chemistry enables efficient and selective conjugation

  • The stability of the linkage can be modulated based on the specific coupling chemistry employed

These features make Azido-PEG6-Alcohol an attractive choice for researchers developing next-generation ADCs for cancer therapy and other targeted treatment approaches.

Proteolysis-Targeting Chimeras (PROTACs)

Azido-PEG6-Alcohol has applications in the synthesis of proteolysis-targeting chimeras (PROTACs), a novel class of heterobifunctional molecules designed to induce targeted protein degradation . In PROTAC development, the compound serves as a linker between:

  • A ligand that binds to the protein of interest

  • A moiety that recruits an E3 ubiquitin ligase

The incorporation of Azido-PEG6-Alcohol as a linker in PROTACs provides several advantages:

  • The PEG backbone offers water solubility, enhancing cellular permeability

  • The linker length can be optimized to facilitate ternary complex formation

  • Click chemistry enables modular synthesis of PROTAC libraries

This application has particular relevance in cancer research, where targeted protein degradation offers a promising therapeutic strategy .

Bioconjugation and Labeling

Beyond therapeutic applications, Azido-PEG6-Alcohol serves as a valuable tool in bioconjugation and biomolecule labeling. The compound can be used to:

  • Attach fluorescent probes to biomolecules for imaging studies

  • Create modified proteins with enhanced properties

  • Develop bioorthogonal chemistry approaches for in vivo labeling

  • Synthesize glycoconjugates and other complex biomolecules

These applications leverage the selective reactivity of the azide group and the biocompatibility of the PEG backbone to enable precise modification of biological molecules under mild conditions.

Comparison with Similar Compounds

To fully appreciate the utility of Azido-PEG6-Alcohol, it is valuable to compare it with structurally related compounds and understand its unique position within the broader family of PEG-based reagents.

Related PEG-Azide Compounds

Azido-PEG6-Alcohol can be compared with Azido-PEG6-azide, a related compound that features azide groups at both termini of the PEG chain. While both compounds share the six-unit PEG backbone, Azido-PEG6-azide offers different reactivity patterns due to the presence of two azide functionalities . This distinction makes Azido-PEG6-azide particularly suitable for creating crosslinked structures or bifunctional conjugates.

The selection between these compounds depends on the specific requirements of the synthetic objective:

  • Azido-PEG6-Alcohol is preferred when a single azide functionality and a hydroxyl group for further modification are desired

  • Azido-PEG6-azide is advantageous when dual click chemistry reactions are planned

PEG Linkers of Varying Lengths

PEG-based linkers with different chain lengths offer varying properties that can be selected based on application requirements. Shorter PEG chains may provide less solubility enhancement but offer more defined spatial relationships, while longer chains increase solubility but may introduce greater conformational flexibility.

The six-unit PEG backbone of Azido-PEG6-Alcohol represents a balanced option that provides:

  • Sufficient water solubility for most applications

  • Appropriate spacing for bioconjugation

  • Manageable molecular weight that doesn't excessively increase the size of conjugates

This optimal balance of properties contributes to the widespread utility of Azido-PEG6-Alcohol in synthetic applications.

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